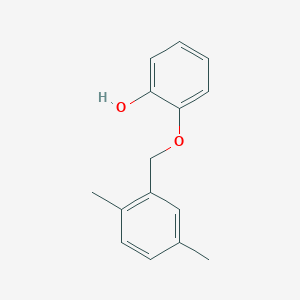
2-(2,5-Dimethylphenylmethoxy)phenol
Cat. No. B8446921
M. Wt: 228.29 g/mol
InChI Key: ZPTXINRRZVZYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04563526
Procedure details


For the synthesis of V, 15.00 g of 2,5-dimethylbenzyl chloride are added to 10.68 g of catechol dissolved in 10 ml of absolute ethanol under nitrogen. KOH, 5.44 g dissolved in 50 ml of ethanol, is added dropwise over 30 minutes with stirring. The solution is then refluxed under nitrogen for 2 hours. The solution is filtered to remove KCl. The solution is cooled over night and filtered to remove di-substituted product. Ethanol is removed by rotary evaporation, and the oil is dissolved in 50 ml of chloroform. The pH is adjusted to neutrality with HCl and extracted three times with equal volumes of water to remove unreacted catechol and salts. Chloroform is removed by rotary evaporation. The oil is vacuum-distilled at 8 mm Hg and the fraction containing V is collected.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4]Cl.[C:11]1([C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14])[OH:12].[OH-].[K+]>C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4][O:12][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[OH:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(CCl)C=C(C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
10.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise over 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then refluxed under nitrogen for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove KCl
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled over night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove di-substituted product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol is removed by rotary evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the oil is dissolved in 50 ml of chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with equal volumes of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted catechol and salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chloroform is removed by rotary evaporation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil is vacuum-distilled at 8 mm Hg
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the fraction containing V
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C=C(C=C1)C)COC1=C(C=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
